6-(2-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(2-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of trifluoromethyl-containing polysubstituted pyrimidine derivatives. These compounds are known for their broad pharmacological activities, including antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method includes the coupling process of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate catalyzed by palladium (Pd) . The reaction conditions often involve the use of oxalyl chloride to convert 3,3,3-trifluoro-2,2-dimethyl propanoic acid to its chloride form .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
6-(2-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antitumor activities.
Medicine: Investigated for its potential use in developing new drugs with high efficiency and low toxicity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound is likely to be well integrated into the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), which plays a role in the regulation of various cellular processes . This interaction can lead to the inhibition of tumor cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Rociletinib: An antineoplastic drug with a pyrimidine moiety.
Osimertinib: Another antineoplastic drug with a pyrimidine moiety.
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole structure, known for their antitumor activities.
Uniqueness
6-(2-Chlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its pharmacological activity and stability .
Properties
Molecular Formula |
C12H8ClF3N4S |
---|---|
Molecular Weight |
332.73 g/mol |
IUPAC Name |
[4-(2-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea |
InChI |
InChI=1S/C12H8ClF3N4S/c13-7-4-2-1-3-6(7)8-5-9(12(14,15)16)19-11(18-8)20-10(17)21/h1-5H,(H3,17,18,19,20,21) |
InChI Key |
ISDBXUCKCRHRPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F)Cl |
Origin of Product |
United States |
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